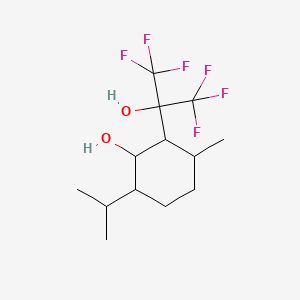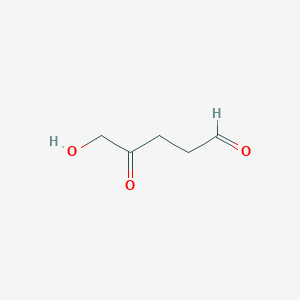![molecular formula C15H18O B13995149 (Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone CAS No. 18524-75-9](/img/structure/B13995149.png)
(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bicyclo[2.2.2]octyl-phenyl-methanone: is a compound that features a bicyclic structure with a phenyl group attached to a methanone moiety The bicyclo[222]octane framework is a rigid, three-dimensional structure that can influence the compound’s chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bicyclo[2.2.2]octyl-phenyl-methanone typically involves the following steps:
Diels-Alder Reaction: This reaction is used to form the bicyclo[2.2.2]octane core. A diene and a dienophile react under heat to form the bicyclic structure.
Friedel-Crafts Acylation: The phenyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the bicyclic compound with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: The final step involves the oxidation of the intermediate to form the methanone moiety. Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for 7-bicyclo[2.2.2]octyl-phenyl-methanone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bicyclo[2.2.2]octyl-phenyl-methanone can undergo various chemical reactions, including:
Oxidation: The methanone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated derivatives, amines
Applications De Recherche Scientifique
7-Bicyclo[2.2.2]octyl-phenyl-methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-bicyclo[2.2.2]octyl-phenyl-methanone involves its interaction with molecular targets through its rigid bicyclic structure and reactive functional groups. The phenyl group can participate in π-π interactions, while the methanone moiety can form hydrogen bonds or act as an electrophile in various reactions. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the phenyl and methanone groups.
Norbornane: Another bicyclic compound with a different ring structure.
Cubane: A highly strained bicyclic compound with a cubic structure.
Uniqueness
7-Bicyclo[2.2.2]octyl-phenyl-methanone is unique due to its combination of a rigid bicyclic core with a phenyl and methanone group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
18524-75-9 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2-bicyclo[2.2.2]octanyl(phenyl)methanone |
InChI |
InChI=1S/C15H18O/c16-15(13-4-2-1-3-5-13)14-10-11-6-8-12(14)9-7-11/h1-5,11-12,14H,6-10H2 |
Clé InChI |
UGTCTMKGULKUSI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CC2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)


![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)


![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)


![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)


